2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Description
2-(3-Nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is an ester derivative of tryptophan, characterized by a 3-nitrophenyl ketone group linked to an indole-containing propanoate backbone. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-18(13-4-3-5-15(10-13)21(24)25)12-26-19(23)9-8-14-11-20-17-7-2-1-6-16(14)17/h1-7,10-11,20H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIHSBOCRRHIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nitrophenyl and indole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, which can be used in various chemical reactions and processes.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved often include signal transduction mechanisms that lead to the desired biological outcomes .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The nitro group in the target compound enhances polarity compared to chlorophenyl (moderate electron-withdrawing) or alkylpiperidinyl (electron-donating) substituents. This likely increases melting points and reduces solubility in non-polar solvents .
- Steric effects: Bulky groups like morpholinylsulfonylanilino (CAS 733788-96-0) may hinder crystallization, resulting in oils or amorphous solids, whereas simpler esters (e.g., methyl) are liquids .
Spectral Data and Structural Confirmation
- 13C NMR Shifts :
- IR Spectroscopy :
Biological Activity
The compound 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.30 g/mol . The structure features a nitrophenyl group and an indole moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with nitro-substituted carbonyl compounds. The synthetic route can be summarized as follows:
- Reagents : Indole, 3-nitrobenzaldehyde, and appropriate catalysts.
- Conditions : Reflux in an organic solvent such as ethanol or methanol.
- Purification : Crystallization or chromatography to obtain pure product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicate strong activity:
| Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 |
These results suggest that the compound could be a promising candidate for treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential.
The biological activity is attributed to several mechanisms:
- Inhibition of DNA synthesis : The compound may interfere with nucleic acid metabolism.
- Membrane disruption : It potentially alters membrane integrity, leading to cell lysis.
- Apoptotic pathways : Activation of intrinsic apoptotic pathways has been observed in cancer cells.
Case Studies
A recent investigation into the pharmacological profile of this compound revealed significant anti-inflammatory properties alongside its antimicrobial and anticancer activities. The study utilized animal models to assess its efficacy in reducing inflammation markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
